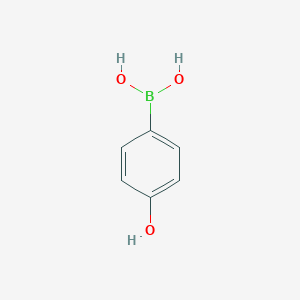

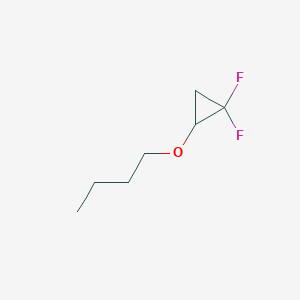

![molecular formula C21H23N5 B152638 N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine CAS No. 144035-41-6](/img/structure/B152638.png)

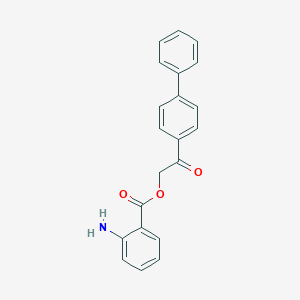

N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals, and a 1,2,4-triazole ring, which is often found in compounds with various biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole and triazole rings in separate steps, followed by their connection via an ethanamine linker. The N-benzyl-N-methyl groups would likely be introduced in a subsequent step .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and triazole rings, as well as the N-benzyl-N-methyl groups. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and triazole rings. For example, the indole ring is electron-rich and can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole and triazole rings could affect its solubility, melting point, and other properties .Wissenschaftliche Forschungsanwendungen

Antioxidant and Antimicrobial Properties

N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine and its derivatives exhibit significant antioxidant and antimicrobial properties. For instance, a study demonstrated the in vitro scavenging of DPPH and superoxide radicals, as well as lipid peroxidation inhibition effects, suggesting potential utility in addressing oxidative stress-related conditions and microbial infections (Baytas et al., 2012).

Catalyst in Chemical Syntheses

Derivatives of N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine have been employed as catalysts in chemical syntheses. A study showed the successful use of such compounds in the Suzuki–Miyaura coupling of aryl halides and the allylation of aldehydes (Singh et al., 2017).

Antitubercular Agent Development

This compound has been investigated for its potential as a lead compound in the development of antitubercular agents. A study highlighted its efficacy against the H37Rv strain of Mycobacterium tuberculosis, making it a valuable candidate for tuberculosis treatment (Sharma et al., 2019).

Potential in Cancer Therapy

Compounds with the N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine structure have been evaluated for their antiproliferative activity against cancer cell lines. One such study found that these compounds inhibited cancer cell growth, suggesting their potential as scaffolds for the development of new anticancer agents (Stefely et al., 2010).

Efflux Pump Inhibition in Antibacterial Applications

These compounds have also been studied for their role as efflux pump inhibitors, particularly against Staphylococcus aureus. This suggests a potential application in combating antibiotic resistance (Héquet et al., 2014).

Antifungal Applications

The derivatives of this compound have shown promise as antifungals, particularly against Cryptococcus neoformans and Trichophyton species, indicating potential use in treating fungal infections (Thvedt et al., 2013).

Antidepressant Activity

Some derivatives have been explored for their antidepressant activity, providing insights into potential applications in mental health treatments (Radhika et al., 2011).

Angiotensin II Antagonism

Research has also delved into the use of these compounds as angiotensin II antagonists, which could have implications in treating conditions like hypertension (Ashton et al., 1993).

Antibacterial and Antifungal Properties

Further studies underscore the antibacterial and antifungal properties of some new derivatives, highlighting the broad spectrum of potential medical applications (Hassan, 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

144035-41-6 |

|---|---|

Produktname |

N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine |

Molekularformel |

C21H23N5 |

Molekulargewicht |

345.4 g/mol |

IUPAC-Name |

N-benzyl-N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine |

InChI |

InChI=1S/C21H23N5/c1-25(13-17-5-3-2-4-6-17)10-9-19-12-23-21-8-7-18(11-20(19)21)14-26-16-22-15-24-26/h2-8,11-12,15-16,23H,9-10,13-14H2,1H3 |

InChI-Schlüssel |

KUHVHFCIFBHMQI-UHFFFAOYSA-N |

SMILES |

CN(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)CC4=CC=CC=C4 |

Kanonische SMILES |

CN(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)CC4=CC=CC=C4 |

Synonyme |

N-Methyl-N-(phenylmethyl)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

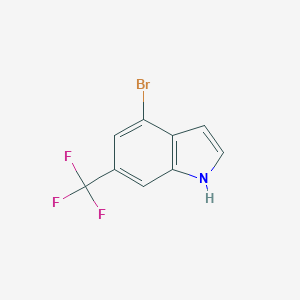

![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)

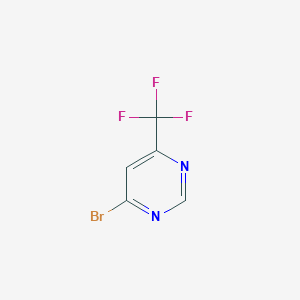

![3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B152556.png)